molecular formula C4H7B B1588726 2-Bromo-2-butene CAS No. 3017-71-8

2-Bromo-2-butene

Cat. No. B1588726
CAS RN: 3017-71-8
M. Wt: 135 g/mol
InChI Key: UILZQFGKPHAAOU-ONEGZZNKSA-N
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Description

2-Bromo-2-butene is a chemical compound that is widely used in various scientific research applications. It is a colorless liquid that is soluble in water and has a pungent odor. This compound is an alkene that contains a bromine atom and is also known as t-butyl bromide.

Scientific Research Applications

Electrochemical Studies

Research by Casado et al. (1993) explored the electrochemical reduction of 1-bromo-2-butene. They found that this compound undergoes two consecutive one-electron reduction processes, initiated by the cleavage of the carbon-bromo bond to form an allyl radical. This study provides insights into the electrochemical behavior of 2-bromo-2-butene, which is important in understanding its reactivity and potential applications in organic synthesis and electrochemical reactions (Casado et al., 1993).

Chemical Structure Analysis

Mikhaĭlov and 'eva (1960) investigated the structure of a bromo compound formed by the action of bromine on 2-phenyl-2-butene. Their study corrects previous assumptions about the compound's structure, demonstrating that it is actually 1-bromo-3-phenyl-2-butene. This research contributes to a better understanding of the structural aspects of brominated derivatives of 2-butene (Mikhaĭlov & 'eva, 1960).

Synthesis Applications

Masuyama, Kishida, and Kurusu (1996) reported the use of 1-bromo-2-butene in the γ-syn-selective carbonyl allylation. This process involves the reaction of aldehydes with tin(II) iodide and tetrabutylammonium bromide, leading to the production of 1-substituted syn-2-methyl-3-buten-1-ols. This finding highlights the utility of 2-bromo-2-butene in organic synthesis, particularly in the formation of complex organic compounds (Masuyama, Kishida, & Kurusu, 1996).

Molecular Structure Determination

Shen (1990) conducted a study on the molecular structure of 1-bromo-3-methyl-2-butene, closely related to 2-bromo-2-butene. The research focused on determining the conformational composition of the molecule, using electron diffraction techniques. This study contributes to the fundamental understanding of the molecular structure and conformation of brominated butenes, which is crucial for predicting their reactivity and properties (Shen, 1990).

Reaction Mechanism Elucidation

Chuchani and Dominguez (1990) investigated the elimination kinetics of 2-bromo-2-butene in the gas phase. They determined that the reaction is catalyzed by hydrogen bromide and follows a first-order kinetics. The study provides valuable insights into the reaction mechanisms of 2-bromo-2-butene, which can be crucial for developing new synthetic routes and understanding its behavior under different conditions (Chuchani & Dominguez, 1990).

properties

IUPAC Name

(E)-2-bromobut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Br/c1-3-4(2)5/h3H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILZQFGKPHAAOU-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2-butene

CAS RN

3017-71-8, 13294-71-8
Record name trans-2-Bromo-2-butene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butene, 2-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013294718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butene, 2-bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-bromobut-2-ene
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (E)-2-Bromo-2-butene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
418
Citations
G Chuchani, RM Dominguez - International journal of chemical …, 1990 - Wiley Online Library
… The kinetics of the gas phase elimination of 2-bromo-2-butene were determined in a static … The catalyzed pyrolysis of 2-bromo-2-butene appears to proceed through a six-membered …
Number of citations: 2 onlinelibrary.wiley.com
C Walling, MS Kharasch, FR Mayo - Journal of the American …, 1939 - ACS Publications
… of substituents about the double bond in 2-bromo2-butene would be expected to yield only … molecule of hydrogen bromide to 2-butyne is necessarily 2-bromo-2-butene under all condi…
Number of citations: 23 pubs.acs.org
HL Goering, DW Larsen - Journal of the American Chemical …, 1957 - ACS Publications
… typical experiment pure c¿j-2-bromo-2butene in liquid … 5-2-bromo-2-butene for 15 minutes under similar conditions gave a mixture consisting of 5% of unreacted trans-2-bromo-2butene, …
Number of citations: 17 pubs.acs.org
M Misono, Y Aoki, Y Yoneda - Bulletin of the Chemical Society of …, 1976 - journal.csj.jp
… This reaction proceeded very stereospecifically by anti mode; eg, meso isomer produced almost exclusively cis-2-bromo-2-butene (Table 4). Over Na-SiO, …
Number of citations: 10 www.journal.csj.jp
DD Tanner, EV Blackburn, Y Kosugi… - Journal of the American …, 1977 - ACS Publications
… 2-Bromo-2-butene (trans and cis mixture) (JT Baker Chemical Co.) was purified by fractional distillation prior to use, bp83-85 C (693 mm), »25D 1.4576(lit.38 bp 84.5-85.0 C (740 mm), …
Number of citations: 13 pubs.acs.org
Y Aoki, M Misono, Y Yoneda - Bulletin of the Chemical Society of …, 1976 - journal.csj.jp
… Minor reaction of dehydrobromination to form 2-bromo-2-butene vvas not stereospecific. No apparent difference in selectivity for these elimination reactions was observed among the …
Number of citations: 3 www.journal.csj.jp
HL Goering, DW Larsen - Journal of the American Chemical …, 1959 - ACS Publications
… The cis-2bromo-2-butene used in these experiments contained 2% of the trans isomer and thus a 2,3-dibromide fraction consisting of 98% of the meso isomer corresponds to a …
Number of citations: 40 pubs.acs.org
M Misono, Y Yoneda - Journal of Catalysis, 1974 - Elsevier
… of elimination reactions was estimated by the bans to cis ratio of 2-bromo-2-butene … cis-2-bromo-2-butene and trans-2-butene by anti elimination. Isomerization of 2-bromo-2-butene and …
Number of citations: 15 www.sciencedirect.com
AS Dreiding, RJ Pratt - Journal of the American Chemical Society, 1954 - ACS Publications
… Efforts in this direction, which resulted in a good synthesis of angelic acid and methyl angelate from trans-2-bromo-2butene (IV), will be described in this paper. A number ofalkenyl …
Number of citations: 85 pubs.acs.org
DK Wedegaertner, MJ Millam - The Journal of Organic Chemistry, 1968 - ACS Publications
… vinyl proton of cis2- bromo-2-butene (vinyl protonand bromine atom cis) has a chemical shift that is 2 cps (60 Me) downfield from the vinyl proton of £rans-2-bromo-2-butene. The trans-1,…
Number of citations: 9 pubs.acs.org

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